![molecular formula C25H18N2O8 B4009926 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B4009926.png)
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While the specific compound is not directly referenced, analogous processes can be inferred from related research. For example, Baranovsky et al. (2007) describe the Diels–Alder reaction for synthesizing complex esters, highlighting the versatility of cycloaddition reactions in constructing cyclic compounds with intricate substituents (Baranovsky, Bolibrukh, & Bull, 2007). Such methodologies may be applicable to synthesizing the target compound through strategic selection of dipolarophiles and dienophiles.
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and physical properties. Studies like those conducted by Hu, Wu, & Cao (2006), who synthesized and analyzed the crystal structure of related compounds, provide insights into the conformational preferences and stabilizing interactions present in these molecules (Hu, Wu, & Cao, 2006). Such analyses are essential for predicting the behavior of the compound under various conditions.
Chemical Reactions and Properties
The chemical reactivity of a compound is determined by its functional groups and molecular structure. Daragics & Fügedi (2010) explored the utility of nitrophenyl acetyl groups as protective groups in synthetic chemistry, which could be relevant for modifying or protecting certain functionalities of the target compound during synthesis (Daragics & Fügedi, 2010).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and crystallographic analysis of compounds by Lv et al. (2009) offer a methodological framework for assessing these properties through experimental and computational techniques (Lv et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, is pivotal for the practical application of any compound. The work of Thalluri et al. (2014), which details the synthesis and reactivity of nitrophenylsulfonyloxyimino derivatives, could provide valuable insights into similar reactivity patterns and stability considerations for the compound of interest (Thalluri, Manne, Dev, & Mandal, 2014).
properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O8/c1-34-17-12-10-15(11-13-17)22(29)23(16-6-3-2-4-7-16)35-20(28)14-26-24(30)18-8-5-9-19(27(32)33)21(18)25(26)31/h2-13,23H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEWCINYRCWBQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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